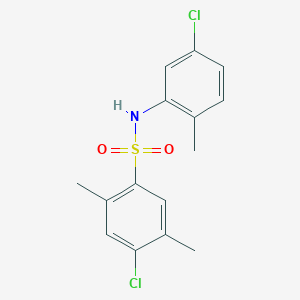
4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide, also known as DPC 333, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. In
Applications De Recherche Scientifique
4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333 has been found to have a wide range of potential applications in scientific research. One of its main uses is as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer. 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
In addition to its anti-cancer properties, 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333 has also been studied for its potential as a treatment for glaucoma. The compound has been shown to lower intraocular pressure in animal models, indicating that it may be an effective treatment for this condition.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333 involves its selective inhibition of CA IX. This enzyme plays a key role in regulating pH in cancer cells, and its overexpression is associated with tumor growth and metastasis. By inhibiting CA IX, 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333 disrupts the pH balance in cancer cells, leading to decreased cell growth and increased cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333 have been extensively studied in vitro and in vivo. In addition to its anti-cancer and anti-glaucoma properties, the compound has also been shown to have anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory conditions such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333 for lab experiments is its well-established synthesis method. The compound is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333 is its high cost, which may limit its use in some research settings.
Orientations Futures
There are many potential future directions for research on 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333. One area of interest is its potential as a treatment for other types of cancer, particularly those that overexpress CA IX. The compound may also be studied for its potential as a treatment for other conditions that involve pH dysregulation, such as osteoporosis and kidney disease.
Another area of future research is the development of more cost-effective synthesis methods for 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333. This could make the compound more widely available for research and potentially lead to the development of new treatments for cancer and other conditions.
In conclusion, 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333 is a promising compound with many potential applications in scientific research. Its selective inhibition of CA IX makes it a promising candidate for cancer treatment, while its anti-glaucoma and anti-inflammatory properties may also have therapeutic potential. With further research, 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333 may become an important tool for advancing our understanding of cancer and other conditions.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333 involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 5-chloro-2-methylaniline in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333. This synthesis method has been well-established and is widely used in scientific research.
Propriétés
IUPAC Name |
4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-9-4-5-12(16)8-14(9)18-21(19,20)15-7-10(2)13(17)6-11(15)3/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXNSIYKIWSSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

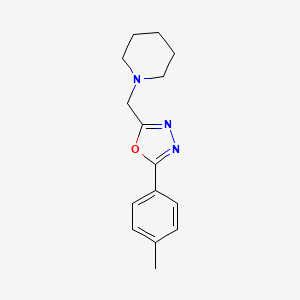
![3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B7518705.png)
![2-[(2,6-Dimethylphenoxy)methyl]benzonitrile](/img/structure/B7518711.png)
![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)

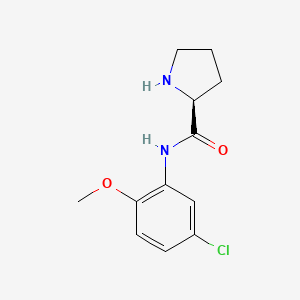
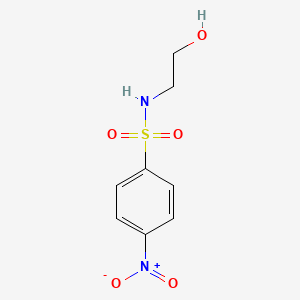
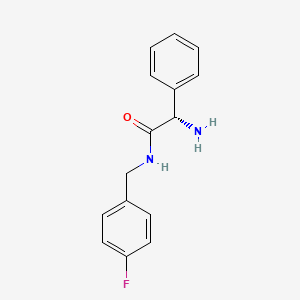
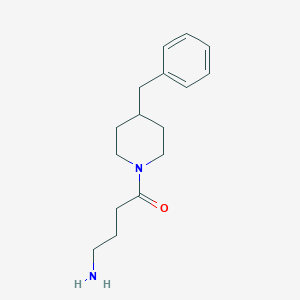
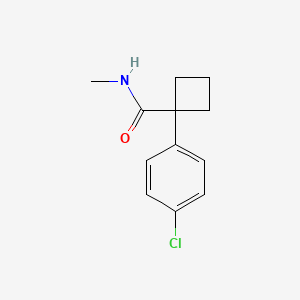

![N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7518771.png)

![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide](/img/structure/B7518799.png)